molecular formula C25H24N4O5 B3207252 N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1040681-86-4

N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3207252
CAS No.: 1040681-86-4
M. Wt: 460.5 g/mol
InChI Key: XESGTZMZLIERLX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by:

  • A dimethoxyphenyl group (3,4-dimethoxy substitution) linked via an acetamide bridge.
  • A dihydropyridinone core (4,6-dimethyl-2-oxo substitution) fused with a 3-phenyl-1,2,4-oxadiazole moiety at position 2.

The dimethoxy group may enhance lipophilicity and membrane permeability compared to polar substituents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-15-12-16(2)29(14-21(30)26-18-10-11-19(32-3)20(13-18)33-4)25(31)22(15)24-27-23(28-34-24)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGTZMZLIERLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Phenyl ring : Substituted with methoxy groups.
  • Pyridine ring : Integral to its biological activity.
  • Oxadiazole moiety : Known for various pharmacological effects.

Molecular Information

PropertyValue
Molecular Formula C25H24N4O5
Molecular Weight 460.5 g/mol
CAS Number 1040682-47-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind with high affinity to these targets, leading to modulation of various biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors that regulate apoptosis and cell cycle progression.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds possess significant anticancer properties. For instance:

  • In vitro studies revealed cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.49 μM to 48 μM .

Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : A study highlighted the effectiveness of oxadiazole derivatives against a panel of human cancer cell lines showing promising IC50 values .
  • Mechanistic Insights : Western blot analyses indicated that certain derivatives increased p53 expression levels and induced apoptosis via caspase activation in MCF7 cells .
  • Molecular Docking Studies : Research utilizing molecular docking has suggested strong interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .

Comparison with Similar Compounds

Research Findings and Data

  • Potency: Oxadiazole-containing compounds often exhibit enhanced inhibitory activity against kinases (e.g., EGFR, VEGFR) compared to triazole or pyrimidinone derivatives .
  • Solubility : The dimethoxy groups may reduce aqueous solubility relative to the difluorophenyl analog, necessitating formulation adjustments for in vivo studies .
  • Toxicity: Methyl groups on the dihydropyridinone core could increase hepatotoxicity risks, as seen in related dihydropyridine drugs .

Q & A

Q. Advanced

  • 1,2,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding interactions with targets like enzymes (e.g., kinase ATP-binding pockets) . Substitutions on the phenyl ring (e.g., chloro vs. methoxy) modulate electron density, affecting binding affinity .
  • Dihydropyridine : Acts as a redox-active scaffold, potentially influencing calcium channel modulation or NADPH oxidase interactions .
  • Dimethoxyphenyl Acetamide : Improves lipophilicity and membrane permeability, critical for CNS-targeted applications .
    Methodological Insight : Comparative studies with analogs (e.g., replacing oxadiazole with triazole) reveal activity shifts, guiding structure-activity relationship (SAR) models .

What experimental strategies are recommended for identifying biological targets and mechanisms of action?

Q. Advanced

  • In Silico Docking : Use software like AutoDock Vina to predict binding to kinases or GPCRs, leveraging the oxadiazole’s affinity for polar residues .
  • Cellular Assays : Screen against panels (e.g., NCI-60 cancer lines) to identify antiproliferative activity. Follow-up with kinase inhibition profiling (e.g., Eurofins KinaseProfiler) .
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target involvement. For example, knocking down NADPH oxidase isoforms (NOX1–5) could clarify redox-related effects .

How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

Advanced
Contradictions often arise from substituent effects. For example:

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing effect may enhance oxidative stress pathways, while methoxy groups improve solubility but reduce target engagement .
    Resolution :

Systematic SAR : Synthesize a series with incremental substitutions (e.g., -Cl, -OCH₃, -CF₃) and compare IC₅₀ values .

Computational Analysis : Perform DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity trends .

What are the best practices for designing SAR studies on this scaffold?

Q. Advanced

  • Core Modifications : Prioritize substitutions at the oxadiazole 3-position and dihydropyridine 4,6-methyl groups, which are critical for steric and electronic interactions .
  • Functional Group Swapping : Replace acetamide with sulfonamide or urea to assess hydrogen-bonding impact .
  • In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA) to predict bioavailability early in SAR workflows .

How stable is this compound under varying pH and temperature conditions, and what formulation strategies mitigate degradation?

Q. Advanced

  • pH Sensitivity : The dihydropyridine ring is prone to oxidation at pH > 7. Stability studies (e.g., 24-hour incubations at pH 1–10) show optimal stability at pH 4–6 .
  • Thermal Degradation : DSC/TGA analysis reveals decomposition above 150°C. Lyophilization or encapsulation in PEG matrices improves thermal resilience .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; use amber vials for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

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